Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
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Overview
Description
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an amino group, and a hydroxyphenylacetate moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alkene with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The next step involves the addition of an amino group to the intermediate product. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyphenylacetate Moiety: The final step involves the coupling of the intermediate product with a hydroxyphenylacetate derivative. This can be achieved through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the ethoxycarbonyl group can yield alcohol derivatives.
Scientific Research Applications
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
Similar Compounds
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate: Unique due to its specific combination of functional groups.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-phenylacetate: Lacks the hydroxy group, resulting in different chemical properties.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxybenzylacetate: Contains a benzyl group instead of a phenyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
68779-00-0 |
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Molecular Formula |
C13H14KNO5 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1 |
InChI Key |
HFDVONAPNRXRSV-HAPRMPPKSA-M |
Isomeric SMILES |
C/C(=C/C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
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